molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decane CAS No. 177-10-6

1,4-Dioxaspiro[4.5]decane

Cat. No. B092805
CAS RN: 177-10-6
M. Wt: 142.2 g/mol
InChI Key: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2,2-Pentamethylene-1,3-dioxolane, Cyclohexanone ethylene ketal, and Cyclohexanone ethylene acetal .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane can be achieved by taking 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as raw material. The process involves selective deketalization in an acidic solution. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane can be represented by the IUPAC Standard InChI: InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .


Chemical Reactions Analysis

In the synthesis process, the reaction conditions were optimized to achieve a chromatographic yield of 1,4-Dioxaspiro[4.5]decan-8-one raised to 80% from 65% and the reaction time was reduced to 11 min from 15 h .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-Dioxaspiro[4.5]decane is 142.20 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Organic Chemistry

1,4-Dioxaspiro[4.5]decane is a chemical compound with the formula C8H14O2 . It has a molecular weight of 142.1956 .

Application

It’s used as an intermediate in the synthesis of other organic compounds .

Method of Application

One method involves the formation of an iodoalkene from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .

Results

The iodoalkene is then aminocarbonylated in the presence of a palladium-phosphine precatalyst . The specific outcomes of this reaction, including any quantitative data or statistical analyses, were not provided in the source.

Synthesis of L-callipeltose

1,4-Dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose , the deoxyamino sugar of L-callipeltoside A .

Results

Reactant for Various Reactions

1,4-Dioxaspiro[4.5]decane is used as a reactant for various reactions , including:

Results

Synthesis of Other Organic Compounds

1,4-Dioxaspiro[4.5]decane is used as a reactant for various reactions , including:

Results

Building Block in Chemical Synthesis

1,4-Dioxaspiro[4.5]decane is used as a building block in chemical synthesis .

Safety And Hazards

When handling 1,4-Dioxaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170234
Record name 1,4-Dioxaspiro(4.5)decane
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Dioxaspiro[4.5]decane

CAS RN

177-10-6
Record name 1,4-Dioxaspiro[4.5]decane
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Record name 1,4-Dioxaspiro[4.5]decane
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Synthesis routes and methods I

Procedure details

2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one (45.6 g) was added to a mixture of 4-methoxybenzyl triphenylphosphonium bromide (127.3 g) and epichlorohydrin (100 ml) in toluene (1500 ml) and heated at reflux under a nitrogen atmosphere for 36 hours. The solvent was evaporated under reduced pressure and the residue was extracted into hexane. The hexane solution was evaporated under reduced pressure and the residue distilled at 24° C./1 mmHg to give 8-(4-methoxybenzylidine)- 1,4-dioxaspiro[4,5]-decane, (19 g).
Name
2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (10 g, 0.102 mol) in ethylene glycol (50 mL) was added iodine (3.88 g, 15.3 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and extracted with saturated aqueous sodium thiosulfate. The organic phase was dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with ethyl acetate/petroleum ether (1:8) to give 1,4-dioxaspiro[4.5]decane (6.8 g, 46.9% yield) as light oil. 1H-NMR (CDCl3) δ 3.93(s, 4H), 1.58-1.59 (d, 8H), 1.39-1.41(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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